3-Iodobenzonitrile

Descripción general

Descripción

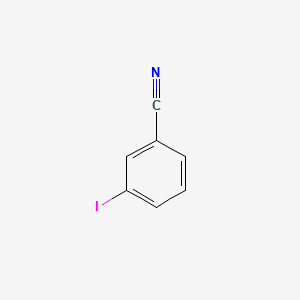

3-Iodobenzonitrile is a halogenated aromatic nitrile . It has a molecular formula of C7H4IN .

Synthesis Analysis

3-Iodobenzonitrile may be used as a starting reagent in the synthesis of tetrachloroisophthalo-[14 C]-nitrile (TCIN). It may also be used in the preparation of 1-(3-iodophenyl)-3-{2-[4-(trifluoromethyl)-1-piperidinyl]ethyl}-2-imidazolidinone, piperidine derivative, and chiral amino acid anilide .Molecular Structure Analysis

The molecular weight of 3-Iodobenzonitrile is 229.018 Da . The structure of 3-Iodobenzonitrile is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

3-Iodobenzonitrile is involved in hydroamination-double hydroarylation for the synthesis of fused carbazoles, cycloisomerizations of aromatic homo- and bis-homopropargylic amine/amide intermediates, and asymmetric organocatalytic condensation and cycloaddition .Physical And Chemical Properties Analysis

3-Iodobenzonitrile has a density of 1.9±0.1 g/cm3, a boiling point of 260.1±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C. The enthalpy of vaporization is 49.8±3.0 kJ/mol, and the flash point is 111.1±22.6 °C .Aplicaciones Científicas De Investigación

Synthesis of Fused Carbazoles

3-Iodobenzonitrile is used as a reactant in the hydroamination-double hydroarylation process to synthesize fused carbazoles . These compounds have significant potential in pharmaceuticals due to their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Cycloisomerizations

This compound plays a crucial role in the cycloisomerization of aromatic homo- and bis-homopropargylic amine/amide intermediates . The process is essential for creating complex molecular structures found in natural products and pharmaceuticals.

Asymmetric Organocatalytic Condensation and Cycloaddition

3-Iodobenzonitrile is involved in asymmetric organocatalytic condensation and cycloaddition reactions . These reactions are pivotal for producing enantiomerically pure substances, which are crucial in the development of drugs with specific chiral centers.

Regioselective Aryl C-H Bond Functionalization

The compound is utilized for regioselective aryl C-H bond functionalization . This application is fundamental in organic synthesis, allowing for the modification of aromatic compounds, which can lead to the development of new drugs and materials.

Synthesis of Tetrachloroisophthalonitrile (TCIN)

3-Iodobenzonitrile serves as a starting reagent in the synthesis of tetrachloroisophthalonitrile (TCIN) . TCIN is a critical intermediate in the production of pigments, dyes, and pharmaceuticals.

Preparation of Piperidine Derivatives

It is also used in the preparation of piperidine derivatives . These derivatives are important in medicinal chemistry for their use as building blocks in the synthesis of various therapeutic agents.

Molecular Modeling and Simulation

In computational chemistry, 3-Iodobenzonitrile information is used in programs like Amber, GROMACS, and others for molecular modeling and simulation . These simulations help in understanding the behavior of molecules and predicting their interactions, which is valuable in drug design.

Chemical Education and Research

Lastly, 3-Iodobenzonitrile is used in chemical education and research for demonstrating synthetic techniques and chemical reactions . It provides a practical example for students and researchers to understand the intricacies of organic synthesis.

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Iodobenzonitrile is a halogenated aromatic nitrile It has been used as a starting reagent in the synthesis of various compounds .

Mode of Action

It is known to participate in chemical reactions as a starting reagent . For instance, it has been used in the synthesis of tetrachloroisophthalo-[14 C]-nitrile (TCIN) .

Biochemical Pathways

Its role as a starting reagent in the synthesis of various compounds suggests that it may influence several biochemical pathways indirectly .

Result of Action

Its primary use as a starting reagent in chemical synthesis suggests that its effects are likely dependent on the specific compounds it helps produce .

Propiedades

IUPAC Name |

3-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN/c8-7-3-1-2-6(4-7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGARPMGQRREXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219177 | |

| Record name | 3-Iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodobenzonitrile | |

CAS RN |

69113-59-3 | |

| Record name | 3-Iodobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is the ionization energy of 3-Iodobenzonitrile determined?

A: The ionization energy of 3-Iodobenzonitrile was determined using the kinetic method, specifically by analyzing the dissociation of radical cations of van der Waals complexes. [] Researchers generated ionized dimeric complexes of 3-Iodobenzonitrile through charge exchange chemical ionization using carbon disulfide. Upon collision-induced dissociation with argon, these complexes dissociated into individual radical cations. By analyzing the ratio of ion abundances and correlating them with known ionization energies of similar compounds, the ionization energy of 3-Iodobenzonitrile was determined to be 9.39 ± 0.05 eV. []

Q2: Why is 3-Iodobenzonitrile useful in the synthesis of tetrachloroisophthalonitrile (TCIN)?

A: 3-Iodobenzonitrile serves as a crucial precursor in the synthesis of tetrachloroisophthalonitrile (TCIN). [] The iodine atom in 3-Iodobenzonitrile can be directly replaced with a 14C-labeled cyanide group using copper(I) cyanide (CuCN). This step allows for the efficient incorporation of the radioactive carbon label into the final TCIN molecule. Subsequent vapor phase chlorination then yields the desired [14C]-TCIN. This synthetic route is advantageous due to its high yield, cost-effectiveness, and efficient utilization of the radiolabel. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1295418.png)